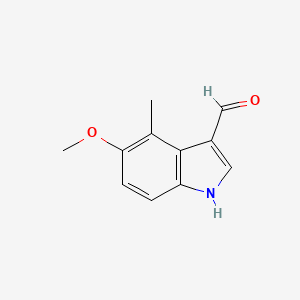
3-(1-methyl-1H-pyrazol-5-yl)pyridine
Overview
Description
3-(1-methyl-1H-pyrazol-5-yl)pyridine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinduced Tautomerization
3-(1-Methyl-1H-Pyrazol-5-yl)pyridine derivatives demonstrate unique photoreactive properties. A study by Vetokhina et al. (2012) on similar pyridine derivatives, including 2-(1H-pyrazol-5-yl)pyridine (PPP) and its variants, revealed three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are crucial for understanding photochemical reactions in molecular chemistry (Vetokhina et al., 2012).
Ligand Coordination Chemistry
Halcrow (2005, 2014) extensively reviewed the coordination chemistry of pyrazolylpyridine derivatives, highlighting their application in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. These findings are significant in the fields of coordination chemistry and material science for designing new functional materials (Halcrow, 2005), (Halcrow, 2014).
Application in Organic Light-Emitting Diodes (OLEDs)
A study by Li et al. (2016) demonstrated the use of 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit in the construction of bipolar host materials for Phosphorescent organic light-emitting diodes (PhOLEDs). This research is crucial for the development of high-efficiency, low-power consumption display technologies (Li et al., 2016).
Synthesis and Crystal Structure Analysis
Research by Shen et al. (2012) on pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, provides insights into the synthesis, crystal structure, and computational study of these compounds. This research aids in understanding the structural properties and potential applications of pyrazole-pyridine derivatives (Shen et al., 2012).
Electroluminescence and OLEDs
Su et al. (2021) synthesized pyrazol-pyridine ligands, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine, for use in orange-red iridium(III) complexes in OLEDs. The study highlights the potential of these compounds in enhancing OLED performance, crucial for advanced display and lighting applications (Su et al., 2021).
Ultrasound-Promoted Synthesis
Nikpassand et al. (2010) reported on the ultrasound-promoted synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, demonstrating a rapid and efficient method for producing these compounds, relevant in pharmaceutical and material science research (Nikpassand et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 3-(1-methyl-1H-pyrazol-5-yl)pyridine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound . The compound’s interaction with its targets results in significant changes in their biological activities, leading to their inhibition .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium species, leading to their inhibition
Pharmacokinetics
The compound is known to be slightly soluble in dmso and methanol , which may influence its bioavailability.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Molecular Mechanism
The structure of pyrazoles allows them to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions . This could potentially influence the binding interactions of 3-(1-methyl-1H-pyrazol-5-yl)pyridine with biomolecules.
Metabolic Pathways
Pyrazoles are known to be involved in various biochemical reactions, suggesting that this compound could potentially interact with certain enzymes or cofactors .
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYPMYBQPCRMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616902 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64091-87-8 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((1H-Pyrrolo[2,3-B]pyridin-4-YL)oxy)-3-fluoroaniline](/img/structure/B1628029.png)

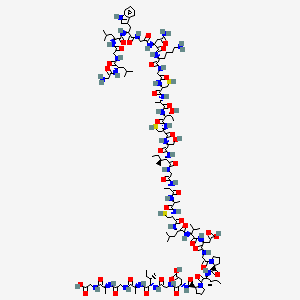
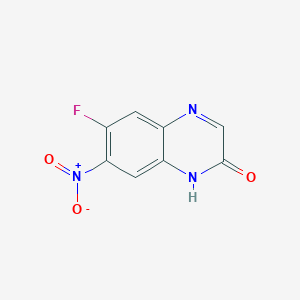
![N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid](/img/structure/B1628040.png)

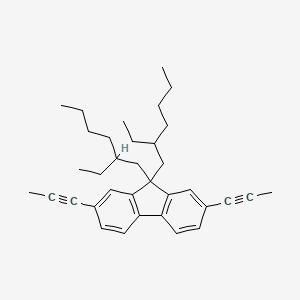

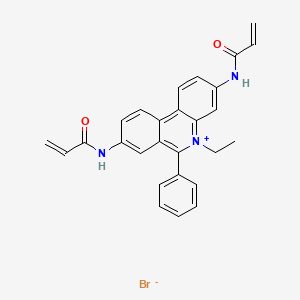
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid](/img/structure/B1628047.png)

